- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Cas no 2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate)

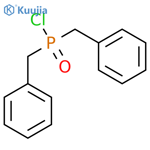

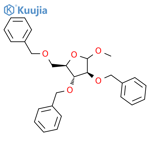

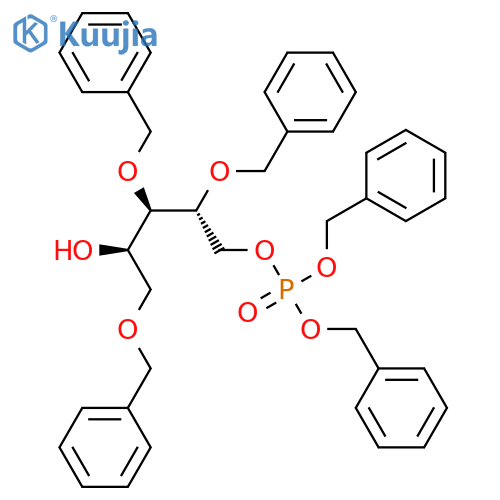

2088844-78-2 structure

اسم المنتج:Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

كاس عدد:2088844-78-2

وسط:C40H43O8P

ميغاواط:682.738393068314

CID:5721149

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

-

- نواة داخلي: 1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1

- مفتاح Inchi: LHCCAUDIXYKUQP-ACUYYCNJSA-N

- ابتسامات: [C@@H](OCC1C=CC=CC=1)(COP(=O)(OCC1C=CC=CC=1)OCC1C=CC=CC=1)[C@@H]([C@H](O)COCC1C=CC=CC=1)OCC1C=CC=CC=1

الخصائص التجريبية

- كثيف: 1.223±0.06 g/cm3(Predicted)

- نقطة انصهار: NA

- نقطة الغليان: 782.7±60.0 °C(Predicted)

- بكا: 13.32±0.20(Predicted)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate أمن المعلومات

- إشارة عشوائية:warning

- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- تحذير: P264+P280+P305+P351+P338+P337+P313

- تعليمات السلامة: H303+H313+H333

- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| TRC | D418255-25mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 25mg |

$ 1200.00 | 2023-09-07 | ||

| TRC | D418255-10mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 10mg |

$758.00 | 2023-05-18 | ||

| TRC | D418255-5mg |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate |

2088844-78-2 | 5mg |

$397.00 | 2023-05-18 |

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Acetyl chloride ; overnight, rt

1.2 Reagents: Pyridine ; 4 h, 0 °C → rt

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

5.2 Reagents: Acetic acid ; pH 4 - 5, rt

6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

6.3 Reagents: Water ; rt

1.2 Reagents: Pyridine ; 4 h, 0 °C → rt

2.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

3.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

4.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

4.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

5.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

5.2 Reagents: Acetic acid ; pH 4 - 5, rt

6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

6.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

6.3 Reagents: Water ; rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.3 Reagents: Water ; rt

المراجع

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

1.2 Reagents: Acetic acid ; pH 4 - 5, rt

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

2.3 Reagents: Water ; rt

1.2 Reagents: Acetic acid ; pH 4 - 5, rt

2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

2.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

2.3 Reagents: Water ; rt

المراجع

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

2.2 Reagents: Acetic acid ; pH 4 - 5, rt

3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

3.3 Reagents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

2.2 Reagents: Acetic acid ; pH 4 - 5, rt

3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

3.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

3.3 Reagents: Water ; rt

المراجع

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

3.2 Reagents: Acetic acid ; pH 4 - 5, rt

4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

4.3 Reagents: Water ; rt

2.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

3.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

3.2 Reagents: Acetic acid ; pH 4 - 5, rt

4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

4.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

4.3 Reagents: Water ; rt

المراجع

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 70 min, rt

2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

4.2 Reagents: Acetic acid ; pH 4 - 5, rt

5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

5.3 Reagents: Water ; rt

2.1 Reagents: Tetrabutylammonium iodide , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C → rt

3.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 30 min, 100 °C; 100 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

4.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 5 h, rt

4.2 Reagents: Acetic acid ; pH 4 - 5, rt

5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

5.2 Solvents: Tetrahydrofuran ; rt; 30 min, rt

5.3 Reagents: Water ; rt

المراجع

- Chemical Synthesis of Ketopentose-5-phosphates, European Journal of Organic Chemistry, 2017, 2017(21), 3033-3040

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Raw materials

- Methyl D-arabinofuranoside

- α-D-Arabinofuranose, 2,3,5-tris-O-(phenylmethyl)-

- D-Arabinose

- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose

- Dibenzylphosphoryl Chloride, 95%, in Benzene - ~10% w/v

- Benzoyl chloride

- 2,3,5-Tri-O-benzyl-D-arabinitol

- D-Arabinofuranoside, methyl 2,3,5-tris-O-(phenylmethyl)-

- D-Arabinofuranoside, methyl, 2,3,5-tribenzoate

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate Preparation Products

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate الوثائق ذات الصلة

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

2088844-78-2 (Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate) منتجات ذات صلة

- 690646-84-5(ethyl 4-(5-methylfuran-2-yl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate)

- 1399480-88-6(2-Bromo-4,6-dichloropyrimidine)

- 1216523-22-6(2-(3-Chlorophenyl)propan-2-amine hydrochloride)

- 2229528-91-8(1-(3,4-dihydroxy-5-methoxyphenyl)cyclopropane-1-carbaldehyde)

- 114616-31-8(6-Fluorescein-5(6)-carboxamidohexanoic acid N-hydroxysuccinimide ester)

- 851714-75-5(N-2-(3-{(benzylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-2-fluorobenzamide)

- 885274-42-0(Silicic acid (H4SiO4),Si,Si'-1,4-phenylene Si,Si,Si,Si',Si',Si'-hexaethyl ester)

- 1172508-00-7(N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate)

- 1526283-44-2(5-Hydroxybenzo[d]oxazole-2-carbonitrile)

- 313070-65-4(methyl 2-bromo-4-methylpyridine-3-carboxylate)

الموردين الموصى بهم

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Jiangsu Xinsu New Materials Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD

عضو ذهبي

مورد الصين

مُحْضِر

Shanghai Jinhuan Chemical CO., LTD.

عضو ذهبي

مورد الصين

كميّة كبيرة

Baoji Haoxiang Bio-technology Co.Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة